molecular formula C6H6FN3O2 B13910266 Methyl 3-amino-6-fluoro-2-pyrazinecarboxylate

Methyl 3-amino-6-fluoro-2-pyrazinecarboxylate

Cat. No.: B13910266
M. Wt: 171.13 g/mol
InChI Key: WIPMWMPRTSANAH-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-fluoro-2-pyrazinecarboxylate is a pyrazine derivative characterized by an amino group at position 3, a fluorine atom at position 6, and a methyl ester at position 2 of the pyrazine ring. Pyrazine-based compounds are widely utilized in medicinal chemistry due to their versatility as intermediates in synthesizing bioactive molecules. The fluorine atom enhances electronegativity and metabolic stability, while the amino group contributes to hydrogen bonding and reactivity, making this compound a valuable scaffold for drug discovery .

Properties

Molecular Formula

C6H6FN3O2

Molecular Weight

171.13 g/mol

IUPAC Name

methyl 3-amino-6-fluoropyrazine-2-carboxylate

InChI

InChI=1S/C6H6FN3O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3,(H2,8,9)

InChI Key

WIPMWMPRTSANAH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CN=C1N)F

Origin of Product

United States

Preparation Methods

Six-Step Synthesis from 3-Amino-2-Pyrazinecarboxylic Acid

A patented industrially relevant method describes a six-step synthesis starting from 3-amino-2-pyrazinecarboxylic acid:

  • Hydroxylation : Conversion of the amino group to a hydroxyl group at the 3-position via diazotization and subsequent substitution.
  • Esterification : Formation of methyl 3-hydroxy-2-pyrazinecarboxylate by treating the acid with methanol in the presence of mineral acid.
  • Amination : Reintroduction of the amino group at the 3-position by reacting the hydroxy ester with ammonia in an organic solvent.
  • Nitration : Introduction of a nitro group at the 6-position.
  • Reduction : Conversion of the nitro group to an amino group.
  • Fluorination : Final fluorination step to replace the amino or hydroxy substituent at the 6-position with fluorine.

This method is characterized by mild reaction conditions, high yields, and suitability for industrial scale-up due to stable and controllable processes.

Chlorination and Fluorination via Sulfuryl Chloride and Fluorinating Agents

An alternative approach involves:

  • Starting from methyl 3-amino-2-pyrazinecarboxylate.
  • Chlorination at the 6-position using sulfuryl chloride under controlled temperature (around room temperature to 40 °C) to form methyl S-chloramino-o-chloro-pyrazine carboxylate intermediates.
  • Subsequent fluorination to replace the chlorine with fluorine, often using fluorinating reagents such as potassium fluoride or other fluorine sources.

This method benefits from the availability of reagents and relatively straightforward reaction conditions, though it requires careful control of temperature and reaction time to avoid over-chlorination or decomposition.

Diazotization and Hydroxylation Followed by Esterification

A common preparative step involves converting 3-amino-2-pyrazinecarboxylic acid to 3-hydroxy-2-pyrazinecarboxylic acid via diazotization:

  • Sodium nitrite is added portion-wise to a suspension of 3-amino-2-pyrazinecarboxylic acid in concentrated sulfuric acid at 0 °C.
  • The mixture is stirred at room temperature until a clear solution forms.
  • The reaction is quenched by pouring into ice water, precipitating the hydroxy acid.
  • This intermediate is then esterified with methanol under acidic conditions to yield methyl 3-hydroxy-2-pyrazinecarboxylate.
  • Amination and fluorination steps follow to achieve the target compound.

Purification and Characterization

  • The methyl ester typically forms yellow crystalline powders.
  • Purification often involves recrystallization from solvents such as methanol or chloroform.
  • Impurities like free acid can be removed by washing with saturated sodium carbonate solution.
  • Melting points are reported in the range of 169–172 °C.
  • Spectroscopic methods such as ^1H-NMR and mass spectrometry confirm structure and purity.

Comparative Data Table of Key Preparation Steps

Step No. Reaction Type Starting Material Conditions/Notes Outcome/Product Reference
1 Diazotization 3-amino-2-pyrazinecarboxylic acid NaNO2 in H2SO4, 0 °C to RT 3-hydroxy-2-pyrazinecarboxylic acid
2 Esterification 3-hydroxy-2-pyrazinecarboxylic acid Methanol, mineral acid Methyl 3-hydroxy-2-pyrazinecarboxylate
3 Amination Methyl 3-hydroxy-2-pyrazinecarboxylate Ammonia in organic solvent Methyl 3-amino-2-pyrazinecarboxylate
4 Nitration Methyl 3-amino-2-pyrazinecarboxylate Nitrating agent (e.g., HNO3) 6-nitro derivative
5 Reduction 6-nitro derivative Pd/C hydrogenation or chemical reduction 6-amino derivative
6 Fluorination 6-amino or hydroxy derivative Fluorinating reagent (e.g., KF or F reagents) This compound

Research Findings and Industrial Relevance

  • The six-step method offers a practical industrial route due to mild conditions, high yields, and stable intermediates.
  • The diazotization-hydroxylation approach is well-documented and provides a reliable pathway to key intermediates.
  • Chlorination followed by fluorination is a viable alternative but requires careful reaction monitoring.
  • Purification techniques are standard and ensure high purity suitable for pharmaceutical applications.
  • The compound serves as a valuable building block for antiviral and anticancer agents, emphasizing the importance of efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-fluoropyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate (NaSR) or primary amines (RNH2).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

Methyl 3-amino-6-fluoropyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-amino-6-fluoropyrazine-2-carboxylate depends on its interaction with molecular targets. The amino and fluorine groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents (Pyrazine Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl 3-amino-6-fluoro-2-pyrazinecarboxylate 3-NH₂, 6-F, 2-COOCH₃ C₆H₆FN₃O₂ 183.13* High reactivity for nucleophilic substitution Inferred
Methyl 3-fluoropyrazine-2-carboxylate 3-F, 2-COOCH₃ C₆H₅FN₂O₂ 156.11 Precursor for amide synthesis via aminolysis
Methyl 3-amino-6-chloropyrazine-2-carboxylate 3-NH₂, 6-Cl, 2-COOCH₃ C₆H₆ClN₃O₂ 199.59 Higher lipophilicity than fluoro analog
Methyl 6-chloro-3-fluoro-5-(methylamino)pyrazine-2-carboxylate 6-Cl, 3-F, 5-NHCH₃, 2-COOCH₃ C₇H₇ClFN₃O₂ 219.60 Enhanced steric hindrance; potential kinase inhibition
3-Amino-5,6-dimethylpyrazine-2-carboxamide 3-NH₂, 5-CH₃, 6-CH₃, 2-CONH₂ C₈H₁₁N₅O 193.21 Reduced ester reactivity; amide bioactivity

*Molecular weight calculated based on formula.

Key Observations:

Amino Group Reactivity: The 3-amino group facilitates nucleophilic substitutions and hydrogen bonding, critical for interactions in biological targets .

Ester vs. Amide: Methyl esters (e.g., 2-COOCH₃) are more reactive toward hydrolysis or aminolysis than carboxamides (e.g., 2-CONH₂), making them preferred intermediates in synthetic routes .

Biological Activity

Methyl 3-amino-6-fluoro-2-pyrazinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with an amino group and a fluorine atom, contributing to its lipophilicity and biological activity. The presence of the carboxylate ester enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of cancer therapy. Its structure allows it to form hydrogen bonds with target proteins, modulating their activity.
  • Receptor Modulation : It may also act as a receptor modulator, influencing signaling pathways critical for cell proliferation and survival.

Antimicrobial Properties

Research has indicated that this compound exhibits promising antimicrobial activity. In vitro studies have shown effective inhibition against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.

Anticancer Activity

The compound has been evaluated for its anticancer properties in several studies:

  • In Vitro Studies : It demonstrated significant cytotoxic effects on cancer cell lines, particularly those with fibroblast growth factor receptor (FGFR) abnormalities. The compound inhibited FGFR activation and downstream signaling pathways at submicromolar concentrations, leading to reduced tumor cell viability .
  • Case Studies : In a study focusing on derivatives of pyrazinecarboxamide, this compound was identified as a candidate for further drug discovery due to its favorable structure-activity relationship (SAR) profiles .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityKey Features
Methyl 3-amino-5-chloropyrazine-2-carboxylateModerate antimicrobial propertiesChlorine substitution affects lipophilicity
Methyl 3-amino-6-bromopyrazine-2-carboxylateLower anticancer activityBromine substitution leads to decreased potency
Methyl 3-amino-6-trifluoromethylpyrazine-2-carboxylateEnhanced bioactivityTrifluoromethyl group increases stability and resistance to degradation

Research Findings

Recent studies have highlighted the potential of this compound in drug development:

  • Synthesis and Evaluation : A systematic approach was taken to synthesize various derivatives of pyrazinecarboxylates, including this compound. These derivatives were tested for their biological activities, leading to the identification of several promising candidates for further development .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding modes of these compounds within their target sites, reinforcing the hypothesis that structural modifications can significantly enhance their efficacy against specific targets .

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